molecular formula C12H16O6S B8296226 Ethanol, 2-[2-(benzoyloxy)ethoxy]-, methanesulfonate

Ethanol, 2-[2-(benzoyloxy)ethoxy]-, methanesulfonate

Cat. No.: B8296226
M. Wt: 288.32 g/mol
InChI Key: VNIQGSSAIYZQHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanol, 2-[2-(benzoyloxy)ethoxy]-, methanesulfonate is an organic compound with the molecular formula C12H16O6S It is characterized by the presence of a benzoate ester group, an ether linkage, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-[2-(benzoyloxy)ethoxy]-, methanesulfonate typically involves the reaction of 2-{2-[(Methylsulfonyl)oxy]ethoxy}ethanol with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques like distillation or recrystallization to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[2-(benzoyloxy)ethoxy]-, methanesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The methylsulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and benzoic acid.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its chemical properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Major Products

    Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine may yield an amide derivative.

    Hydrolysis: The major products are 2-{2-[(Methylsulfonyl)oxy]ethoxy}ethanol and benzoic acid.

    Oxidation: The products vary based on the oxidizing agent and reaction conditions.

Scientific Research Applications

Ethanol, 2-[2-(benzoyloxy)ethoxy]-, methanesulfonate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the development of biochemical assays and as a reagent in molecular biology experiments.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of Ethanol, 2-[2-(benzoyloxy)ethoxy]-, methanesulfonate depends on its specific application. In general, the compound may interact with biological molecules through its ester and ether linkages, facilitating the formation of covalent bonds or non-covalent interactions. The methylsulfonyl group can act as a leaving group in substitution reactions, enabling the compound to modify target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-{2-[(Methylsulfonyl)oxy]ethoxy}ethyl methacrylate: Similar in structure but contains a methacrylate group instead of a benzoate group.

    2-{2-[(Methylsulfonyl)oxy]ethoxy}ethyl 4-methylbenzenesulfonate: Contains a 4-methylbenzenesulfonate group instead of a benzoate group.

Uniqueness

Ethanol, 2-[2-(benzoyloxy)ethoxy]-, methanesulfonate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Its benzoate ester group provides aromatic stability, while the methylsulfonyl group enhances its reactivity in substitution reactions.

Properties

Molecular Formula

C12H16O6S

Molecular Weight

288.32 g/mol

IUPAC Name

2-(2-methylsulfonyloxyethoxy)ethyl benzoate

InChI

InChI=1S/C12H16O6S/c1-19(14,15)18-10-8-16-7-9-17-12(13)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3

InChI Key

VNIQGSSAIYZQHB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCOCCOC(=O)C1=CC=CC=C1

Origin of Product

United States

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